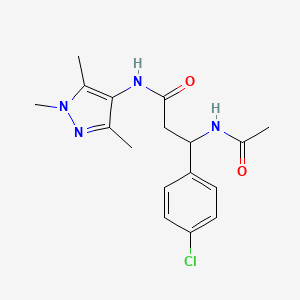![molecular formula C16H21N3O B7516788 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide, also known as TAK-915, is a novel drug compound that has been developed for the treatment of cognitive disorders. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. TAK-915 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various cognitive disorders.
Wirkmechanismus
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide works by inhibiting the activity of PDE4D, which is an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn activates various signaling pathways that are important for cognitive function and memory formation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These include increased levels of cAMP, increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), and increased synaptic plasticity. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to cognitive dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide for lab experiments is its selectivity for PDE4D, which allows for more precise targeting of the cAMP signaling pathway. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide. One area of interest is the development of more potent and selective PDE4D inhibitors, which may have even greater therapeutic potential for cognitive disorders. Another area of interest is the identification of biomarkers that can be used to predict patient response to this compound, which could help to personalize treatment and improve outcomes. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs, such as cholinesterase inhibitors, to enhance cognitive function in patients with Alzheimer's disease.
Synthesemethoden
The synthesis of 1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-methylphenethylamine with ethyl acetoacetate to form the corresponding pyrazole compound. This is followed by a series of reactions involving the introduction of various functional groups, including the carboxamide group and the trimethyl group. The final product is obtained through a purification process that involves chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide has been extensively studied in preclinical models of cognitive dysfunction, including animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these studies, this compound has been shown to improve cognitive function and memory performance, as well as reduce symptoms of anxiety and depression.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10-8-6-7-9-14(10)11(2)17-16(20)15-12(3)18-19(5)13(15)4/h6-9,11H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCRINAQNPEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

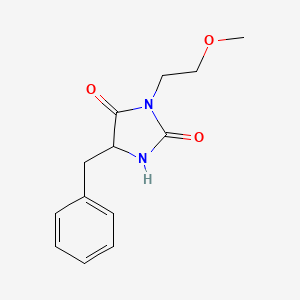
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
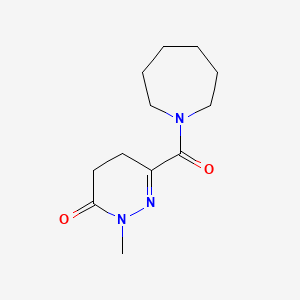
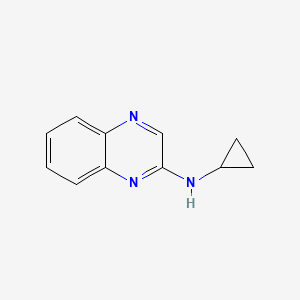
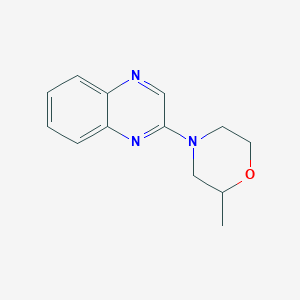
![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)
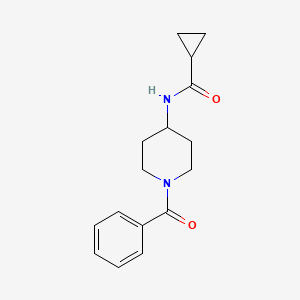

![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)

![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
